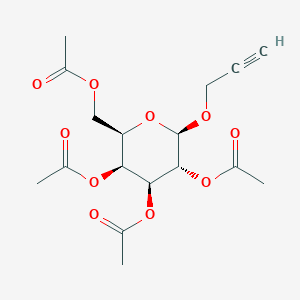

Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルは、グリコシド結合によって結合した2つのガラクトース分子からなるグリコシド化合物です。

製法

合成ルートと反応条件

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルの合成には、一般的に、ガラクトースとのメチルガラクトシドの酵素的または化学的グリコシル化が用いられます。 酵素的方法では、しばしばβ-D-ガラクトシダーゼが用いられ、これは末端非還元性D-ガラクトシドユニットとグリコシド分子間のグリコシド酸素結合の加水分解を触媒します 。化学合成では、酸性または塩基性条件下でグリコシルドナーとアクセプターを用いてグリコシド結合を形成することがあります。

工業的製造方法

この化合物の工業的製造には、特定の菌株の細菌または酵母を用いてβ-D-ガラクトシダーゼを産生する微生物発酵プロセスが用いられる場合があります。この酵素は、その後、グリコシド結合の形成を触媒します。 このプロセスは、収量と純度を最適化するために、発酵、抽出、精製などのステップが用いられることが多く、最適化されています 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the enzymatic or chemical glycosylation of methyl galactoside with galactose. Enzymatic methods often use β-D-galactosidases, which catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . Chemical synthesis may involve the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are used to produce β-D-galactosidases, which then catalyze the formation of the glycosidic bond. The process is optimized for yield and purity, often involving steps like fermentation, extraction, and purification .

化学反応の分析

反応の種類

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルは、次のようなさまざまな化学反応を起こす可能性があります。

加水分解: β-D-ガラクトシダーゼによって触媒され、グリコシド結合を切断して遊離のガラクトース分子を生成します.

酸化と還元: 糖部分のヒドロキシル基は、特定の条件下で酸化または還元されます。

置換: ヒドロキシル基は、求核置換反応によって他の官能基に置換されます。

一般的な試薬と条件

加水分解: β-D-ガラクトシダーゼを用いた酵素加水分解。

酸化: 過ヨウ素酸や臭素水などの酸化剤を用います。

還元: 水素化ホウ素ナトリウムなどの還元剤を用います。

主要な生成物

加水分解: 遊離のガラクトース分子を生成します。

酸化: 糖部分の酸化誘導体を生成します。

還元: 糖部分の還元誘導体を生成します。

科学研究への応用

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルは、科学研究においていくつかの応用があります。

化学: グリコシド結合の形成と加水分解を研究するためのモデル化合物として使用されます.

生物学: 炭水化物代謝や酵素活性に関する研究で使用されます。

医学: 薬物送達システムにおける潜在的な役割や、特定の疾患のバイオマーカーとしての役割について調査されています。

科学的研究の応用

Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and hydrolysis.

Biology: Used in studies involving carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.

作用機序

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルの作用機序は、β-D-ガラクトシダーゼなどの特定の酵素との相互作用を伴います。これらの酵素はグリコシド結合を認識し、その加水分解を触媒して、遊離のガラクトース分子を放出します。 分子標的は、グリコシド結合が切断されるこれらの酵素の活性部位です 。

類似化合物との比較

類似化合物

3-O-β-D-ガラクトピラノシル-L-アラビノース: 同様のグリコシド結合を持つ別のO-グリコシル化合物です.

N-アセチル-3-O-β-D-ガラクトピラノシル-β-D-ガラクトサミンメチルグリコシド: 構造は似ていますが、官能基が異なる化合物です.

独自性

3-O-(β-D-ガラクトピラノシル)-β-D-ガラクトピラノシドメチルは、特定のグリコシド結合と2つのガラクトースユニットの存在により、独特です。 この構造は、グリコシド結合の形成と加水分解、およびさまざまな分野におけるその応用を研究するための貴重なモデル化合物となっています 。

特性

分子式 |

C13H24O11 |

|---|---|

分子量 |

356.32 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12-,13+/m1/s1 |

InChIキー |

WOKXHOIRHHAHDA-RQAWEPKVSA-N |

異性体SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

正規SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

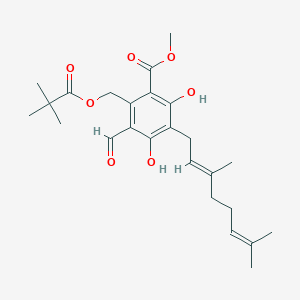

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

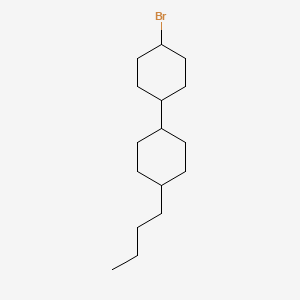

![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

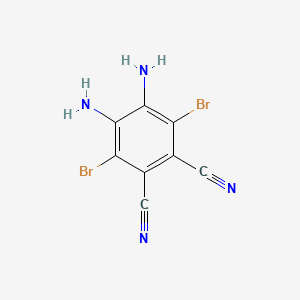

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

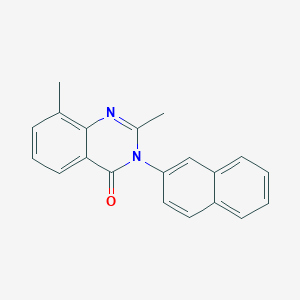

![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)

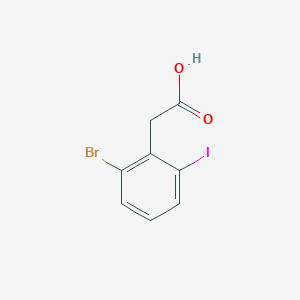

![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)